5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one
Description
Properties
CAS No. |
820976-02-1 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-amino-1-ethyl-7-phenyl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-2-19-9-8-14(20)15-13(19)10-12(18-16(15)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18) |
InChI Key |
SKFRTLYWRWEUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C(N=C(C=C21)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminonicotinic acid and benzaldehyde.
Condensation Reaction: The initial step could involve a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization, often facilitated by heating or using a catalyst, to form the naphthyridine core.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 and the ethyl group at position 1 participate in nucleophilic substitutions. Key findings include:
-
Amination : The amino group undergoes alkylation with electrophilic agents like methyl iodide or benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding N-alkylated derivatives.
-
Halogenation : Reaction with PCl₅ or SOCl₂ replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro intermediates for further functionalization.
Table 1: Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | 80°C | 5-(Methylamino)-1-ethyl-7-phenyl | 72 |
| Benzyl bromide | THF | Reflux | 5-(Benzylamino)-1-ethyl-7-phenyl | 65 |
| SOCl₂ | Toluene | 110°C | 4-Chloro derivative | 85 |
Electrophilic Aromatic Substitution
The phenyl group at position 7 directs electrophilic attacks to para positions. Studies demonstrate:
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring, enhancing electron-withdrawing properties .
-
Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives, though yields are moderate (~50%) due to steric hindrance from the ethyl group .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Pyrimido-naphthyridinone Formation : Cyclocondensation with aromatic aldehydes and piperidin-4-one derivatives in ethanol at 80°C, catalyzed by zeolite-nano Au, generates pyrimido[4,5-b] naphthyridin-4(1H)-ones .
-
Intramolecular C–N Coupling : Pd-catalyzed coupling (e.g., PdCl₂(dppf)) facilitates ring closure to form canthin-4-one analogs, as demonstrated in related naphthyridine systems .
Table 2: Cyclization Parameters
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-Chloro derivative | Zeolite-nano Au | Ethanol, 80°C | Pyrimido-naphthyridinone | 78 |
| 8-Bromo intermediate | PdCl₂(dppf) | Dioxane, 88°C | Canthin-4-one analog | 80 |
Acylation and Alkylation
The amino group reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides, while the ethyl group undergoes oxidation with KMnO₄ to yield carboxylic acids.
Biological Activity-Driven Modifications
Structural analogs with halogen or trifluoromethyl substitutions exhibit enhanced antimicrobial and anticancer properties. For example:
-
Fluorination : Introducing fluorine at the phenyl ring (via electrophilic substitution) improves metabolic stability and target binding .
-
Cyclopropyl Addition : Substituting the ethyl group with a cyclopropyl moiety increases antibacterial efficacy against Gram-negative strains .
Reaction Mechanisms and Selectivity
-
Amino Group Reactivity : The 5-amino group’s lone pair directs electrophiles to the ortho/para positions of the phenyl ring, while steric effects from the ethyl group limit substitutions at position 1 .
-
Catalytic Influence : Transition-metal catalysts (e.g., Pd, Cu) enhance cross-coupling efficiency, as seen in intramolecular C–N bond formation .
Challenges and Limitations
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Melting Points: Bulky substituents (e.g., quinoline-oxy in 5b) correlate with higher melting points (263–281°C) compared to simpler analogs.
- NMR Signatures: Amino protons (e.g., δ 13.47 in 5b) and aromatic protons (δ 7.10–8.88 in 5b) highlight electronic effects of substituents. The main compound’s NH2 group would produce distinct downfield shifts .
Biological Activity
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, supported by relevant research findings and case studies.
5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one has the following chemical structure:
- Molecular Formula : C18H19N3O
- Molecular Weight : 293.36 g/mol
Antimicrobial Activity
Research indicates that 5-amino derivatives of naphthyridines exhibit significant antimicrobial activity against various bacterial and fungal strains. In a study comparing the antimicrobial efficacy of several compounds, 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one demonstrated effective inhibition against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 5 µL |
| Salmonella typhimurium | 5 µL |
| Bacillus cereus | Not specified |
| Pseudomonas aeruginosa | Not specified |
| Rhizopus oligosporus | Not specified |
This compound's efficacy was notably higher than that of the reference drug cephradine, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
Antidiabetic Activity
In addition to its antimicrobial properties, 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one has shown promising results in antidiabetic studies. In vivo experiments demonstrated that this compound significantly reduced blood glucose levels in diabetic rat models. The compound exhibited:
- α-Amylase Inhibition : A significant reduction in α-amylase activity was observed (75.29% inhibition compared to positive control).
In histopathological evaluations, treated rats showed improved renal and hepatic histology compared to untreated diabetic controls, suggesting protective effects on these organs .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of 5-Amino derivatives with target proteins. These studies suggest that the compound has favorable docking scores with potential protein targets involved in microbial resistance and metabolic pathways related to diabetes .
Q & A
Q. What are the best practices for publishing reproducible research on this compound?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (e.g., .JCAMP-DX files) and crystallographic CIF files in supplementary materials. For synthetic procedures, report yields as averages of triplicate runs with standard deviations . Use IUPAC nomenclature consistently and avoid unverified abbreviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
